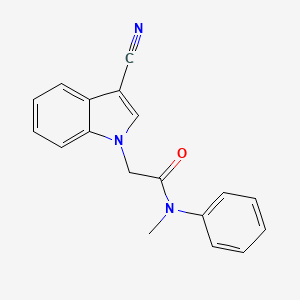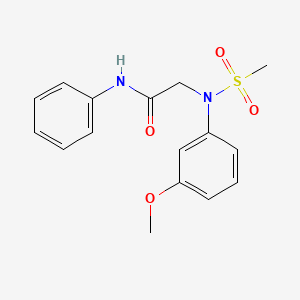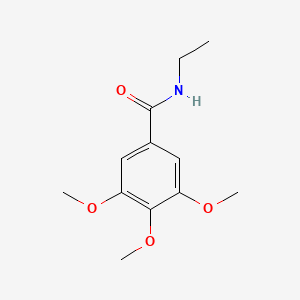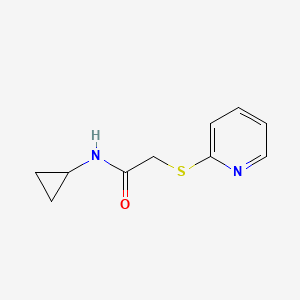
1-benzyl-2-methyl-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-2-methyl-4(1H)-quinolinone, also known as BMQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. BMQ is a synthetic compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
作用机制
The mechanism of action of 1-benzyl-2-methyl-4(1H)-quinolinone is not fully understood. However, it has been suggested that this compound may inhibit the NF-κB pathway, which is involved in inflammation and cancer. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to inhibit the replication of HIV-1 and HCV.
实验室实验的优点和局限性
1-benzyl-2-methyl-4(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. Additionally, this compound has been extensively studied, which means that there is a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, this compound has not been extensively studied in animal models, which makes it difficult to translate the results of lab experiments to clinical applications.
未来方向
There are several future directions for research on 1-benzyl-2-methyl-4(1H)-quinolinone. One area of research could focus on understanding the mechanism of action of this compound. This would involve identifying the specific pathways that this compound targets and determining how it interacts with other molecules in the cell. Another area of research could focus on developing more effective synthesis methods for this compound, which could improve its yield and purity. Additionally, more research could be done to determine the safety and efficacy of this compound in animal models, which would be an important step towards clinical trials. Finally, this compound could be studied in combination with other compounds to determine whether it has synergistic effects that could improve its therapeutic potential.
合成方法
The synthesis of 1-benzyl-2-methyl-4(1H)-quinolinone involves the condensation of 2-amino-1-methylbenzene with benzaldehyde in the presence of acetic acid and hydrochloric acid. The resulting product is then oxidized with potassium permanganate to form this compound. This method has been optimized to improve the yield and purity of this compound.
科学研究应用
1-benzyl-2-methyl-4(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have anticancer properties, specifically against breast cancer cells. Additionally, this compound has been shown to have antiviral properties against HIV-1 and HCV.
属性
IUPAC Name |
1-benzyl-2-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-11-17(19)15-9-5-6-10-16(15)18(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVXOPAQECOJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-methylphenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5772564.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)



![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
